![molecular formula C9H9N3O2 B12431329 Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)
Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods often involve the use of transition-metal catalysts or transition-metal-free strategies to facilitate the formation of the pyrrolopyrazine scaffold . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrole or pyrazine rings.
Scientific Research Applications
Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a kinase inhibitor, making it a valuable compound for drug discovery and development . Additionally, its antimicrobial, anti-inflammatory, and antitumor properties make it a candidate for therapeutic applications . In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can be compared to other similar compounds within the pyrrolopyrazine family. Similar compounds include pyrrolo[1,2-a]pyrazine and 6H-pyrrolo[3,4-b]pyrazine . While these compounds share a similar core structure, they differ in their biological activities and specific applications. For example, pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives, like this compound, show more activity on kinase inhibition .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-6-8(12-7)11-4-3-10-6/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
LDKOEIGQNUSNHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


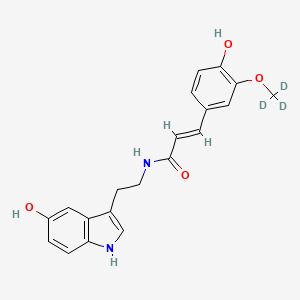
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)

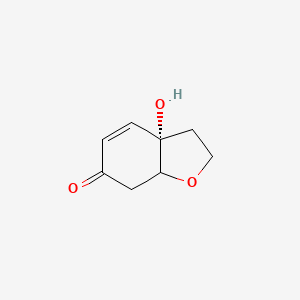
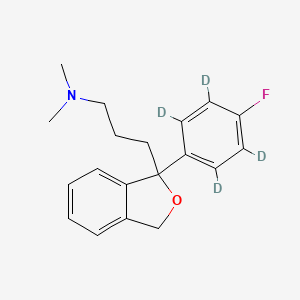
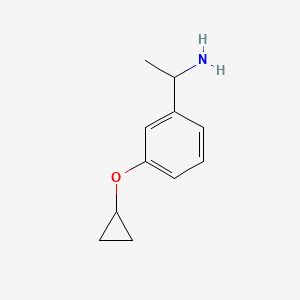
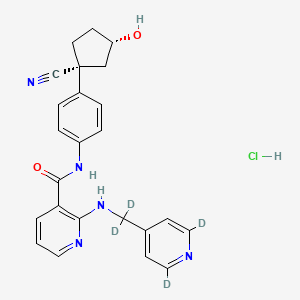
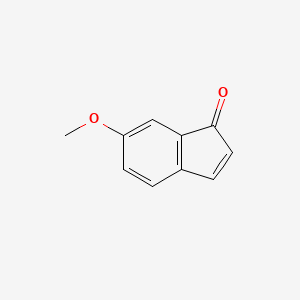

![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
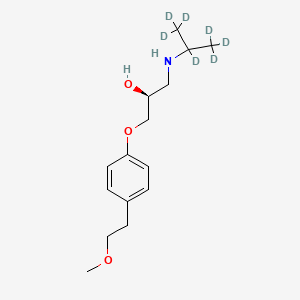
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)

